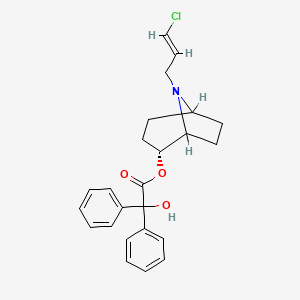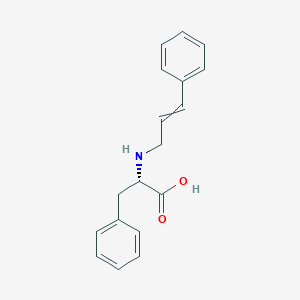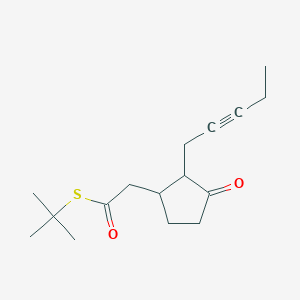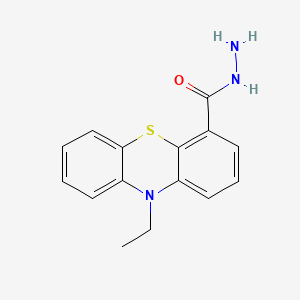![molecular formula C9H14O3 B14466559 2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one CAS No. 66293-68-3](/img/structure/B14466559.png)
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one typically involves the reaction of 2-methyl-3,6-dihydro-2H-pyran-3-one with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl ether: A secondary ether used as a solvent and oxygenate gasoline additive.
tert-Butyl alcohol: An alcohol used as a solvent and in the synthesis of other chemicals.
Uniqueness
2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one is unique due to its pyranone structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
66293-68-3 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
6-methyl-2-propan-2-yloxy-2H-pyran-5-one |
InChI |
InChI=1S/C9H14O3/c1-6(2)11-9-5-4-8(10)7(3)12-9/h4-7,9H,1-3H3 |
Clé InChI |
YBTLDMRFLOSXSU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C=CC(O1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


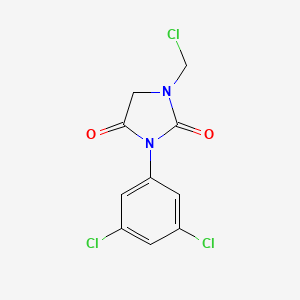


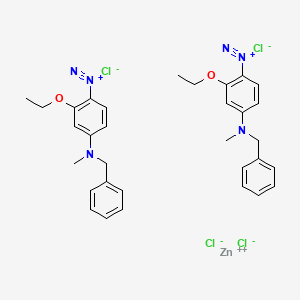
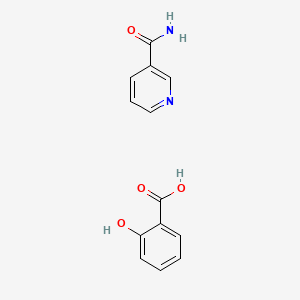
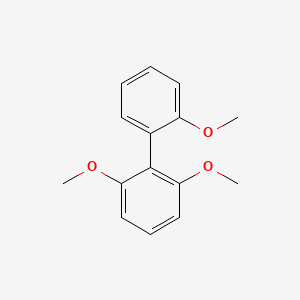

![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)

